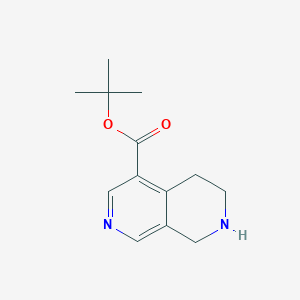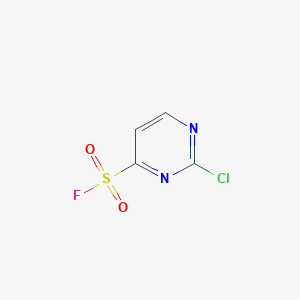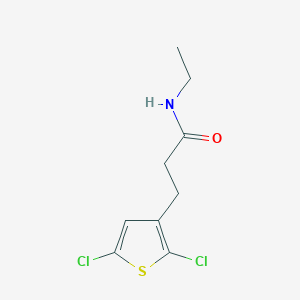![molecular formula C13H11N3O B3008958 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 73933-54-7](/img/structure/B3008958.png)
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one
描述
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one, also known as PIM-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and viral infections. PIM-1 has been shown to have a significant impact on cell proliferation, survival, and differentiation, making it an attractive target for drug development.
作用机制
The mechanism of action of 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the JAK/STAT pathway, and the NF-κB pathway. 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has also been shown to regulate the activity of various transcription factors, including c-Myc, p53, and NF-κB.
Biochemical and Physiological Effects:
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to have a significant impact on cell proliferation, survival, and differentiation. In cancer cells, 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to promote cell survival and resistance to chemotherapy. In cardiac cells, 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to regulate cardiac hypertrophy and heart failure. In viral infections, 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to inhibit the replication of certain viruses.
实验室实验的优点和局限性
One of the advantages of using 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one in lab experiments is its potency and specificity as an inhibitor. 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to have a significant impact on various signaling pathways and transcription factors, making it a valuable tool for studying these pathways in vitro. However, one of the limitations of using 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one in lab experiments is its potential toxicity and off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for research on 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one, including:
1. Further studies on the molecular mechanisms of 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one inhibition and its impact on various signaling pathways and transcription factors.
2. Development of more potent and selective 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one inhibitors for use in preclinical and clinical studies.
3. Investigation of the potential therapeutic applications of 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one in various diseases, including cancer, cardiovascular disease, and viral infections.
4. Exploration of the potential synergy between 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one inhibitors and other targeted therapies, such as chemotherapy and immunotherapy.
5. Development of novel drug delivery systems for 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one inhibitors to improve their efficacy and reduce potential toxicity.
Conclusion:
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and viral infections. 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to have a significant impact on cell proliferation, survival, and differentiation, making it an attractive target for drug development. Further research is needed to fully understand the molecular mechanisms of 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one inhibition and its potential therapeutic applications.
科学研究应用
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and viral infections. In cancer research, 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to have a significant impact on cell proliferation and survival in various types of cancer, including leukemia, lymphoma, and solid tumors. In cardiovascular research, 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to play a role in the regulation of cardiac hypertrophy and heart failure. In viral infections, 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to inhibit the replication of certain viruses, such as HIV and HCV.
属性
IUPAC Name |
3-(pyridin-3-ylmethyl)-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-15-11-5-1-2-6-12(11)16(13)9-10-4-3-7-14-8-10/h1-8H,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYFECACYVXJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008876.png)
![2-Bromothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B3008877.png)

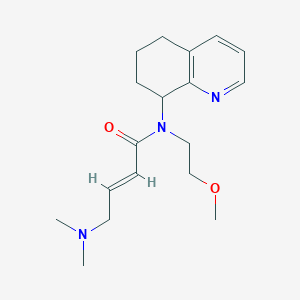
![Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3008887.png)
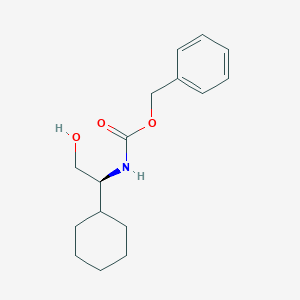
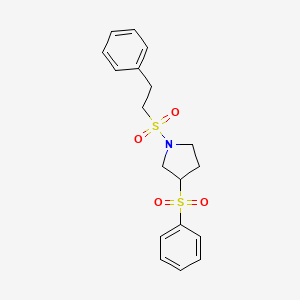
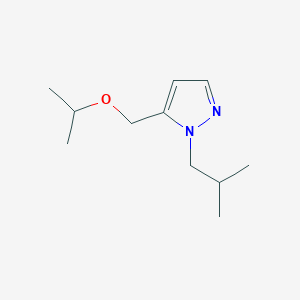
![9-(4-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3008891.png)
